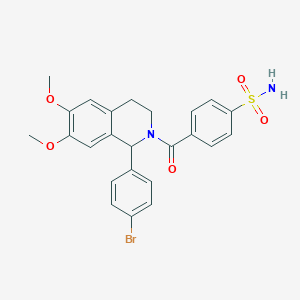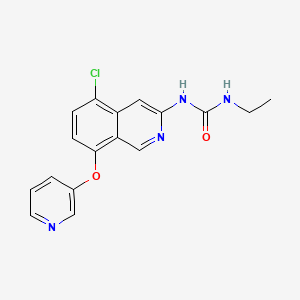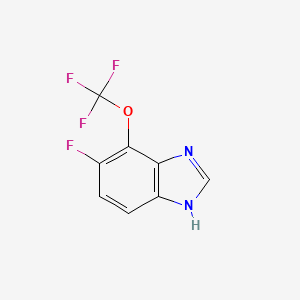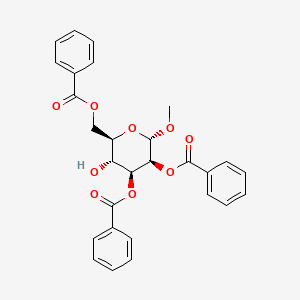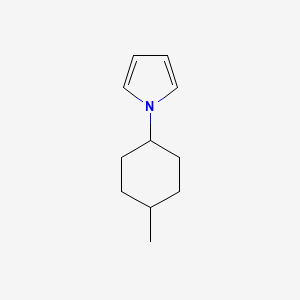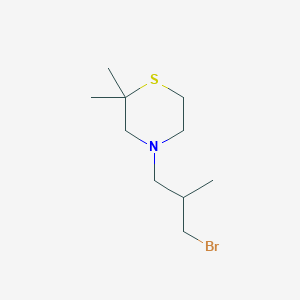
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine is an organic compound with a unique structure that includes a brominated alkyl chain and a thiomorpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine typically involves the reaction of 3-bromo-2-methylpropene with thiomorpholine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiomorpholine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated compounds and modified thiomorpholine derivatives.
科学的研究の応用
4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine involves its interaction with specific molecular targets. The bromine atom and the thiomorpholine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Bromo-2-methylpropene: A precursor in the synthesis of 4-(3-Bromo-2-methylpropyl)-2,2-dimethylthiomorpholine.
4-(3-Bromo-2-methylpropyl)morpholine: A structurally similar compound with a morpholine ring instead of a thiomorpholine ring.
N-(3-bromo-2-methylpropyl)-4-methylbenzamide: Another brominated compound with different functional groups.
Uniqueness
This compound is unique due to its combination of a brominated alkyl chain and a thiomorpholine ring This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
分子式 |
C10H20BrNS |
|---|---|
分子量 |
266.24 g/mol |
IUPAC名 |
4-(3-bromo-2-methylpropyl)-2,2-dimethylthiomorpholine |
InChI |
InChI=1S/C10H20BrNS/c1-9(6-11)7-12-4-5-13-10(2,3)8-12/h9H,4-8H2,1-3H3 |
InChIキー |
ZDEFLHPEUBRBHN-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCSC(C1)(C)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


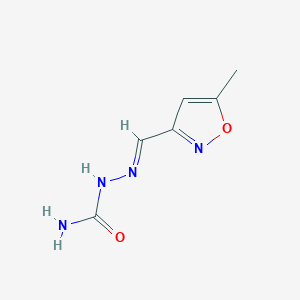

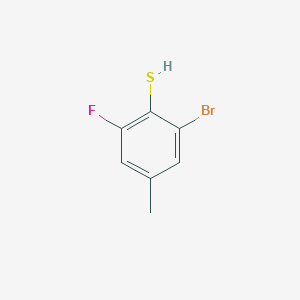
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
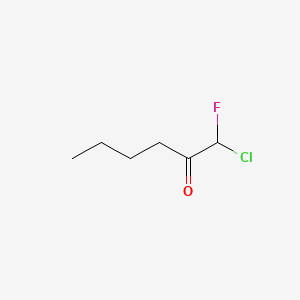


![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
